molecular formula C19H18N8O5 B2689649 N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide CAS No. 2379993-33-4

N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide

Cat. No.: B2689649
CAS No.: 2379993-33-4
M. Wt: 438.404
InChI Key: VDHZPGLMWGDTNT-UHFFFAOYSA-N
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Description

N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a pyridinyl group and a dinitrobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyridinyl group and the dinitrobenzamide moiety. Common reagents used in these reactions include various amines, nitrating agents, and coupling reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and scalability. These methods often employ packed-bed reactors and advanced catalytic systems to achieve high yields and consistent product quality. The use of response surface methodology (RSM) can help in optimizing reaction parameters such as temperature, solvent, and catalyst loading .

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and benzamide moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving aberrant signaling pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3,5-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O5/c1-12-23-17(11-18(24-12)25-16-4-2-3-5-20-16)21-6-7-22-19(28)13-8-14(26(29)30)10-15(9-13)27(31)32/h2-5,8-11H,6-7H2,1H3,(H,22,28)(H2,20,21,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHZPGLMWGDTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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